molecular formula C10H20N2O2 B3021920 tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate CAS No. 1392803-27-8

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

Cat. No.: B3021920
CAS No.: 1392803-27-8
M. Wt: 200.28
InChI Key: OMNOXYPUAHSJRZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate (CAS 1392803-87-0) is a high-purity organic building block of interest in advanced chemical synthesis and medicinal chemistry research. This compound, with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol, is characterized by its cyclobutane ring core functionalized with both a primary amine and a tert-butyloxycarbonyl (Boc)-protected methylamine group . The presence of these two distinct amine functionalities—one protected and one free—makes it a valuable scaffold for constructing more complex molecules. Its primary research application lies in its role as a versatile intermediate in multi-step synthetic pathways, particularly in the development of pharmaceutical candidates where the rigid cyclobutane structure can be used to influence the conformation, metabolic stability, and binding properties of the target molecule . The Boc protecting group can be readily removed under acidic conditions to reveal a secondary amine, allowing for further functionalization, while the primary amine on the cyclobutyl ring can undergo typical reactions such as acylation or alkylation . This compound is supplied with a typical purity of 98+% and is intended for research and development use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNOXYPUAHSJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138704, DTXSID101142511, DTXSID201151543
Record name Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-87-0, 1392803-14-3, 1392803-27-8
Record name Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester
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Record name tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclobutylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{tert-Butyl carbamate} + \text{3-aminocyclobutylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Pharmacological Applications

Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate has shown promise in various pharmacological studies:

  • Enzyme Inhibition: Research indicates that the compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition may lead to increased levels of acetylcholine, which has implications for treating neurological disorders such as Alzheimer's disease.
  • Biological Activity: The compound interacts with various biological targets, including receptors and enzymes. Its unique structure allows for specific binding interactions that can modulate biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives: It can be used to synthesize various derivatives and complex structures, facilitating the development of new compounds with potentially enhanced biological activities.
  • Reactivity: The presence of the carbamate functional group allows for diverse chemical reactions, making it valuable in synthetic chemistry .

Materials Science

In materials science, this compound is being explored for its potential applications:

  • Specialty Chemicals Production: Due to its unique properties, it is suitable for producing specialty chemicals and materials that require specific reactivity and stability characteristics .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds highlights its unique features:

Compound NameStructural FeaturesKey Applications
This compoundContains a tert-butyl group; aminocyclobutyl structureEnzyme inhibition; organic synthesis
Methyl N-(3-aminocyclobutyl)-N-methylcarbamateSimilar amino structure; lacks tert-butyl groupPotentially lower stability; different reactivity
Tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamateDifferent stereochemistry affecting biological activityVaries in pharmacological effects

Case Study 1: Neuropharmacology

A study investigating the effects of this compound on acetylcholinesterase activity demonstrated significant inhibition compared to control compounds. This suggests potential therapeutic applications in treating cognitive disorders.

Case Study 2: Synthetic Chemistry

In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing more complex carbamate derivatives. The reactions yielded high purity products suitable for further biological testing.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate can be contextualized by comparing it to related carbamate derivatives. Below is a detailed analysis:

Structural Analogues with Varying Cyclic Substituents
Compound Name Key Structural Features Molecular Weight Key Properties/Applications References
tert-Butyl N-(3-aminocyclohexyl)-N-methylcarbamate Cyclohexyl ring (6-membered) ~244.3 g/mol Reduced ring strain; slower conformational changes; used in peptide mimetics
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Cyclobutyl with aminoethyl side chain ~245.3 g/mol Enhanced solubility; potential for bifunctional interactions in drug design
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Cyclobutyl with chlorosulfonyl group ~296.8 g/mol High reactivity for nucleophilic substitutions; intermediate in sulfonamide synthesis

Key Observations :

  • Substituent Effects: The amino group in the target compound provides a handle for further functionalization, while the chlorosulfonyl group in ’s compound enables reactive derivatization (e.g., forming sulfonamides) .
Analogues with Aliphatic vs. Aromatic Substituents
Compound Name Key Structural Features Molecular Weight Key Properties/Applications References
3-Tolyl-N-methylcarbamate (CAS 1129-41-5) Aromatic tolyl group ~165.2 g/mol Higher lipophilicity; insecticidal applications
tert-Butyl N-[(6-chloropyridin-3-yl)methyl]-N-methylcarbamate Chloropyridinylmethyl substituent ~270.8 g/mol Aromatic heterocycle enhances π-π stacking in kinase inhibitors
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate Benzyl group with aminomethyl substitution ~250.3 g/mol Increased rigidity and aromatic interactions; used in peptidomimetics

Key Observations :

  • Aromatic vs. Alicyclic : The target compound’s cyclobutyl group offers a balance between rigidity and flexibility, unlike aromatic analogs (e.g., 3-Tolyl-N-methylcarbamate), which may exhibit higher metabolic stability but reduced conformational adaptability .

Biological Activity

Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a compound belonging to the carbamate class, known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and features a tert-butyl group, an aminocyclobutyl moiety, and a methyl carbamate functional group. Its unique structure allows for various interactions within biological systems, which can influence its pharmacological profile.

PropertyDetails
Molecular FormulaC10H20N2O2C_{10}H_{20}N_{2}O_{2}
Structural FeaturesTert-butyl group; aminocyclobutyl ring
Predicted Collision Cross Section153.8 Ų (for [M+H]+)

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to effectively bind to acetylcholinesterase, an enzyme critical for neurotransmission. This interaction leads to increased acetylcholine levels in synaptic clefts, which has implications for treating neurological disorders such as Alzheimer's disease.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific mechanisms are still under investigation, the structural characteristics of carbamates often correlate with activity against various pathogens, making it a candidate for further exploration in antimicrobial research.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. These interactions can modulate enzyme activities and receptor functions, leading to therapeutic effects. For instance, studies have shown that the compound can influence pathways associated with inflammation and oxidative stress .

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited neuroprotective effects against amyloid beta-induced toxicity in astrocytes. The compound reduced levels of TNF-α and free radicals, indicating its potential in neurodegenerative disease models .
  • Antimicrobial Activity : A comparative study on various carbamate derivatives highlighted that this compound showed promising results against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Research Findings Summary

  • Binding Affinity : The compound demonstrates a strong binding affinity to acetylcholinesterase, leading to significant inhibition.
  • Therapeutic Potential : Its unique structure allows it to interact with various biological targets, suggesting broad therapeutic applications.
  • Safety Profile : Preliminary assessments indicate low cytotoxicity levels, enhancing its attractiveness as a drug candidate .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate?

  • Answer : The compound is typically synthesized via carbamate-protected intermediate reactions. For example, coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate condensation between tert-butyl carbamate derivatives and cyclobutylamine precursors. Reaction conditions often involve DMF as a solvent, controlled temperatures (e.g., 60°C), and inert atmospheres to prevent side reactions .
  • Key Steps :

  • Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry.
  • Cyclobutyl ring formation via intramolecular cyclization or alkylation.
  • Deprotection and purification via column chromatography or recrystallization.

Q. How can the structural integrity of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate be confirmed experimentally?

  • Answer : Structural characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclobutane ring geometry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C10_{10}H20_{20}N2_2O2_2, MW 200.28).
  • X-ray Crystallography : For resolving stereochemistry, as demonstrated in studies of related carbamate derivatives .
    • Critical Data : Compare experimental results with computational predictions (e.g., InChI codes from PubChem) to validate structural assignments .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Answer : The Boc-protected carbamate is stable at room temperature but susceptible to hydrolysis under strongly acidic (e.g., TFA) or basic conditions. Decomposition pathways include:

  • Acidic cleavage of the Boc group, releasing CO2_2 and tert-butanol.
  • Base-induced ring-opening of the cyclobutane moiety.
    • Storage Recommendations : Store at 2–8°C in anhydrous, inert environments to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for carbamate derivatives?

  • Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols.
  • Purity Analysis : Employ HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents, byproducts) via GC/MS .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclobutyl vs. cyclohexyl) to isolate pharmacophore contributions .

Q. What computational tools are effective for predicting the reactivity of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate in nucleophilic environments?

  • Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:

  • Electrophilic Susceptibility : Reactivity at the carbamate carbonyl group.
  • Steric Effects : Impact of the tert-butyl group on reaction kinetics.
    • Case Study : MD simulations of related compounds (e.g., tert-butyl N-(3-nitrobenzyl)piperidin-4-ylcarbamate) reveal steric hindrance effects on nucleophilic attack .

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) enables enantioselective cyclobutane ring formation. For example:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers post-synthesis.
  • X-ray Validation : Confirm absolute configuration via single-crystal X-ray analysis, as applied to tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl] derivatives .

Methodological Challenges and Solutions

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Answer : Yield optimization requires:

  • Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), for improved coupling efficiency.
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can researchers address discrepancies in toxicity profiles reported for carbamate intermediates?

  • Answer : Contradictory toxicity data may stem from impurity variances or assay sensitivity. Solutions include:

  • Ecotoxicology Assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC50_{50}) and bioaccumulation potential per OECD guidelines.
  • Metabolite Identification : Use LC-MS/MS to characterize degradation products and their toxicities .

Tables for Key Data

Property Value Source
Molecular FormulaC10_{10}H20_{20}N2_2O2_2
Molecular Weight200.28 g/mol
Boiling PointNot reportedN/A
Stability in Acidic ConditionsDecomposes (TFA)
Chiral Centers1 (if applicable)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Reactant of Route 2
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tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate

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